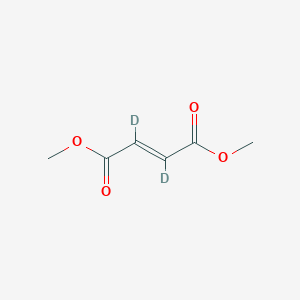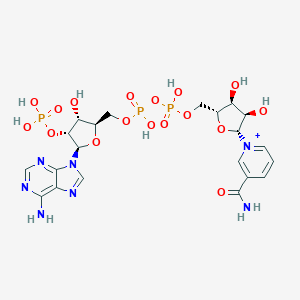
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It has a molecular weight of 247.6 . The compound is also known by its IUPAC name, 6-chloro-2-(trifluoromethyl)-4-quinolinol .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is 1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is between 278-280 degrees Celsius . .Applications De Recherche Scientifique
Synthesis of Fluorinated Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various fluorinated heterocyclic compounds. These structures are of significant interest due to their potential pharmacological activities. The trifluoromethyl group in particular is a valuable moiety in medicinal chemistry, as it can enhance the biological activity and metabolic stability of pharmaceuticals .
Material Science Research
In material science, this compound’s unique structure could be utilized in the development of organic semiconductors. Its ability to form stable π-π interactions makes it a candidate for use in organic thin-film transistors (OTFTs), which are essential components in flexible electronic devices .
Antimicrobial Agent Development
Research into antimicrobial agents often explores quinoline derivatives due to their bioactive properties. The specific structure of 6-chloro-2-(trifluoromethyl)quinolin-4-ol could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial drugs .
Agricultural Chemistry
Quinoline compounds have applications in agricultural chemistry as well, particularly as fungicides and herbicides. The chloro and trifluoromethyl groups may provide this compound with the necessary properties to act as an effective agent in protecting crops from pests and diseases .
Organic Photovoltaic Cells
The photovoltaic industry could benefit from the light-absorbing properties of quinoline derivatives. This compound might be used in the active layer of organic photovoltaic cells to improve their efficiency and stability under solar irradiation .
Fluorescent Probes for Biological Imaging
Due to its fluorescent properties, 6-chloro-2-(trifluoromethyl)quinolin-4-ol could be modified to serve as a fluorescent probe. Such probes are invaluable in biological imaging, allowing for the visualization of cellular processes and the detection of specific biomolecules .
Corrosion Inhibitors
The chemical structure of this compound suggests potential as a corrosion inhibitor, particularly in metal treatment processes. Its application could be explored to prevent corrosion in industrial settings, thereby extending the lifespan of metal components .
Chemical Sensors
Finally, the compound’s sensitivity to various environmental factors could be harnessed in the development of chemical sensors. These sensors could detect changes in pH, temperature, or the presence of specific ions or molecules, with applications ranging from environmental monitoring to diagnostics .
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMMMJZAWYWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371474 | |
| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-21-3 | |
| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)











![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
